molecular formula C88H137N25O45 B151324 Conantokin G (free acid) CAS No. 133628-78-1

Conantokin G (free acid)

Cat. No.: B151324
CAS No.: 133628-78-1
M. Wt: 2265.2 g/mol
InChI Key: MKBJAZBKZZICDG-QGXIKSNHSA-N
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Mechanism of Action

Conantokin G acts as a potent and selective antagonist of NMDA receptors . It inhibits NMDA-evoked currents in murine cortical neurons . Both competitive and noncompetitive interactions with the NMDA-binding site have been proposed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conantokin G can be synthesized chemically to match the natural peptide found in Conus geographus venom. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support . The incorporation of gamma-carboxyglutamic acid (Gla) residues, which are post-translationally modified glutamic acid residues, is a critical step in the synthesis .

Industrial Production Methods: While there is no large-scale industrial production method specifically detailed for Conantokin G, the principles of SPPS can be scaled up for industrial purposes. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Properties

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H137N25O45/c1-7-34(6)61(76(136)102-41(12-10-20-97-88(95)96)62(122)105-47(23-35(77(137)138)78(139)140)68(128)99-40(11-8-9-19-89)63(123)112-54(31-114)75(135)111-53(87(157)158)29-58(94)118)113-74(134)46(22-33(4)5)104-69(129)48(24-36(79(141)142)80(143)144)107-66(126)44(14-17-56(92)116)101-73(133)52(28-57(93)117)110-72(132)50(26-38(83(149)150)84(151)152)108-65(125)43(13-16-55(91)115)100-67(127)45(21-32(2)3)103-70(130)51(27-39(85(153)154)86(155)156)109-71(131)49(25-37(81(145)146)82(147)148)106-64(124)42(15-18-60(120)121)98-59(119)30-90/h32-54,61,114H,7-31,89-90H2,1-6H3,(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,98,119)(H,99,128)(H,100,127)(H,101,133)(H,102,136)(H,103,130)(H,104,129)(H,105,122)(H,106,124)(H,107,126)(H,108,125)(H,109,131)(H,110,132)(H,111,135)(H,112,123)(H,113,134)(H,120,121)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,95,96,97)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBJAZBKZZICDG-QGXIKSNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H137N25O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2265.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133628-78-1
Record name 133628-78-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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